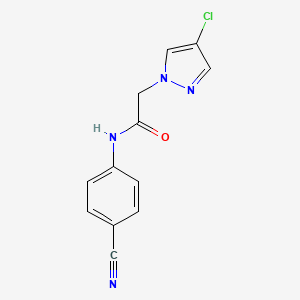

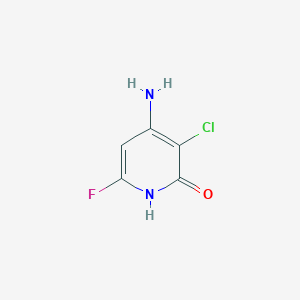

4-Amino-3-chloro-6-fluoro-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-Amino-3-chloro-6-fluoro-1H-pyridin-2-one”, there are related compounds that have been synthesized. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Another example is the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one, an intermediate compound for the synthesis of MR antagonist non-neferitone .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Poly-Substituted Pyridines Synthesis : A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, involving C-F bond cleavage, has been developed. This method, notable for its high yields and the absence of noble metals, offers a significant supplement to pyridine synthesis, showcasing the utility of the compound in creating complex pyridine structures (Chen et al., 2010).

Regioselective Fluorination : The regioselective fluorination of 2-aminopyridines and pyridin-2(1H)-ones has been achieved under mild conditions, highlighting the compound's potential in synthesizing fluorinated pyridines with high yields and regioselectivities. This advancement points to the compound's role in creating functionalized scaffolds for further chemical transformations (Zhou et al., 2018).

Biological and Medicinal Chemistry

Chemosensor for Hg2+ : A chemosensor incorporating a related pyridine derivative has been synthesized for selective and sensitive detection of Hg2+ in neutral buffer aqueous solution. This research exemplifies the application of pyridine derivatives in environmental monitoring and safety (Guo et al., 2004).

Targeted Protein Degradation : Research on 3-fluoro-4-hydroxyprolines, derived from modifying proline residues, demonstrates the influence of fluorination and hydroxylation on molecular recognition by biological systems. This study indicates the broader implications of fluorinated pyridine derivatives in medicinal chemistry, particularly in enhancing the efficacy of targeted protein degradation therapies (Testa et al., 2018).

Material Science and Chemical Sensing

Fluorophore-Quencher Base Pairs : Innovative research has developed novel base pairs between fluorophore and quencher nucleobase analogues, utilizing pyridine derivatives. These base pairs are significant for nucleic acid-based imaging technologies, offering new tools for detecting and diagnosing genetic conditions (Kimoto et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-amino-3-chloro-6-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c6-4-2(8)1-3(7)9-5(4)10/h1H,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMAJQYAHHTIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

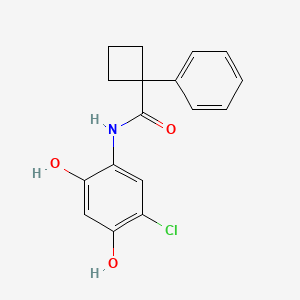

![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

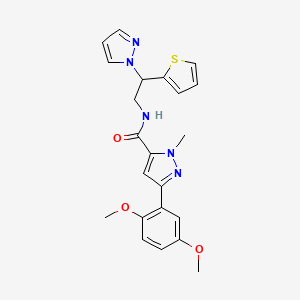

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)

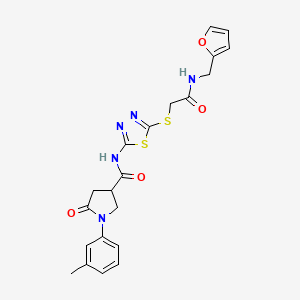

![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)

![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2648655.png)

![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)